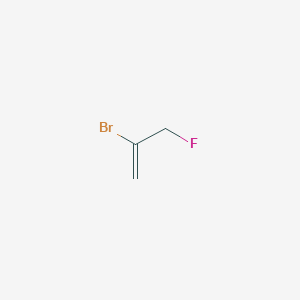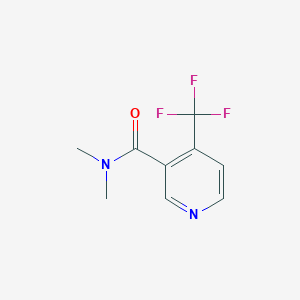![molecular formula C14H20N2O B2868799 2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol CAS No. 941540-48-3](/img/structure/B2868799.png)
2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound features a benzimidazole ring substituted with a 2-methylbutyl group and an ethan-1-ol moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol typically involves the following steps:
-
Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For instance, the reaction of o-phenylenediamine with formic acid can yield benzimidazole.
-
Alkylation: : The benzimidazole core is then alkylated with 2-methylbutyl halides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the 2-methylbutyl group.
-
Hydroxylation: : The final step involves the introduction of the ethan-1-ol moiety. This can be achieved by reacting the alkylated benzimidazole with ethylene oxide or ethylene glycol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions. Reagents such as halogens (Cl2, Br2) or alkyl halides can be used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: Cl2, Br2, alkyl halides, NaH, K2CO3
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Dihydrobenzimidazole derivatives
Substitution: Halogenated or alkylated benzimidazole derivatives
Wissenschaftliche Forschungsanwendungen
2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : The compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new pharmaceuticals and therapeutic agents.
-
Medicine: : Due to its biological activities, the compound is investigated for its potential use in treating infections, inflammation, and other medical conditions.
-
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects.
-
Pathways: : The compound can interfere with metabolic pathways, disrupting the normal functioning of cells. This can lead to cell death or inhibition of cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine: A similar compound with an ethanamine moiety instead of ethan-1-ol.
2-(1H-Benzimidazol-2-yl)ethanol: A compound with a similar structure but without the 2-methylbutyl group.
Uniqueness
2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is unique due to the presence of both the 2-methylbutyl group and the ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-[1-(2-methylbutyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-11(2)10-16-13-7-5-4-6-12(13)15-14(16)8-9-17/h4-7,11,17H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJUWOLZPKRRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B2868717.png)
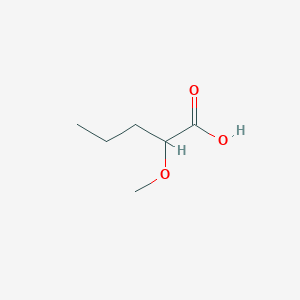
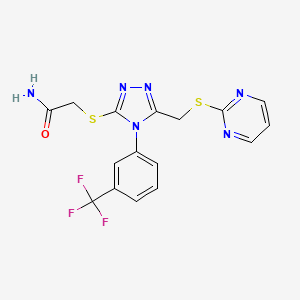
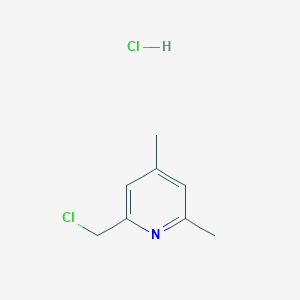

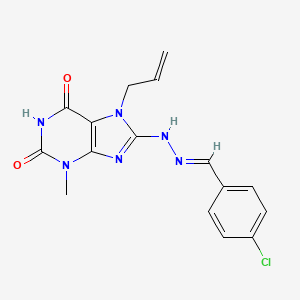
![N-(4-chlorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2868726.png)
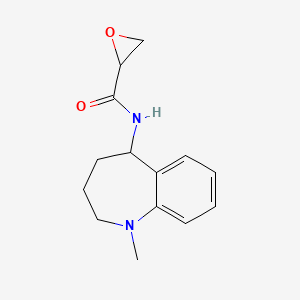
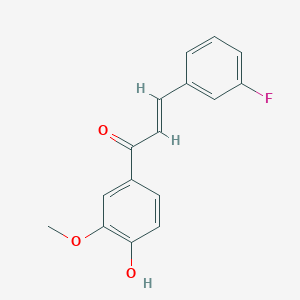
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2868731.png)
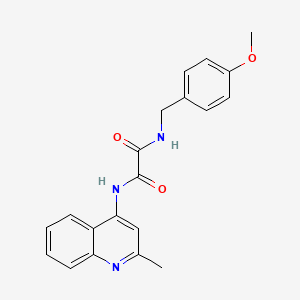
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2868733.png)
